N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide
Overview
Description
“N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide” seems to be a chemical compound. However, there is no specific information available about this compound123.
Synthesis Analysis
There is no specific synthesis analysis available for “N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide”. However, there are synthetic routes available for similar compounds45.
Molecular Structure Analysis
The molecular structure of “N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide” is not available. However, the molecular structure of similar compounds can be found617.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide”. However, chemical reactions involving similar compounds can be found18.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide” are not available. However, the properties of similar compounds can be found103.
Scientific Research Applications
Synthesis and Ligand Development
N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide and its derivatives are utilized in synthesizing various ligands. For instance, Cheruzel et al. (2011) demonstrated the use of a related compound, N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, in reductive amination reactions. This leads to the formation of ligands with varying second coordination sphere functional groups, which are pivotal in coordination chemistry and catalysis (Cheruzel et al., 2011).
Coordination Compounds and Antimicrobial Activity
Gulea et al. (2012) reported on the formation of coordination compounds with copper using a derivative, 2-formylpyridine thiosemicarbazone. These compounds show selective antimicrobial activity against standard strains of bacteria such as Staphylococcus aureus and Escherichia coli. The study suggests potential applications in developing new antimicrobial agents (Gulea et al., 2012).
Synthesis of Substituted Cyclohexanol Derivatives
Rusnac et al. (2020) explored the condensation reaction between 2-acetylpyridine and 2-formylpyridine, leading to the formation of several compounds including substituted cyclohexanol derivatives. These derivatives were found to have moderate antimicrobial and antifungal activities, indicating potential in biological and medicinal applications (Rusnac et al., 2020).
Crystal Structure Analysis
Studies such as those by Hirano et al. (2004) provide insights into the crystal structure of related compounds. Their research on N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide, for instance, reveals important details about the molecular structure, which is crucial for understanding the chemical properties and potential applications of these compounds (Hirano et al., 2004).
Process Development in Pharmaceutical Applications
The synthesis and crystallization processes involving derivatives of N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide, as shown by Daver et al. (2017),are crucial in pharmaceutical manufacturing. Their work on developing an efficient synthesis route for a novel topical antiandrogen highlights the role of these compounds in drug development and production. The study also sheds light on the crystallization processes in oiling-out systems, which is significant for the pharmaceutical industry (Daver et al., 2017).
Antiproliferative and DNA Binding Properties
Casini et al. (2006) investigated dinuclear gold(III) oxo complexes with bipyridyl ligands, which included derivatives of N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide. These compounds were evaluated for their antiproliferative properties and interactions with DNA and proteins. Such studies are pivotal for understanding the potential use of these compounds in cancer therapy and their biological interactions (Casini et al., 2006).
Spectrophotometric Analysis
Research by Shu (2011) on the determination of related compounds, like 3-chloro-N-hydroxy-2,2-dimethylpropanamide, via spectrophotometry underlines the importance of these derivatives in analytical chemistry. This method provides a simple and reliable approach to quantify such compounds in aqueous solutions (Shu, 2011).
Supramolecular Chemistry
Schubert and Eschbaumer (1999) utilized 2,6-Bis(trimethyltin)pyridine, a related compound, for preparing pyridine-based ligands. These ligands are significant in supramolecular chemistry, which focuses on the design and synthesis of molecules and molecular complexes based on noncovalent interactions (Schubert & Eschbaumer, 1999).
Safety And Hazards
The safety and hazards information for “N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide” is not available. However, the safety and hazards information for similar compounds can be found111213.
Future Directions
There is no specific information available on the future directions of “N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide”. However, future directions for similar compounds can be found1415.
Please note that the information provided is based on similar compounds and may not be entirely applicable to “N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide”. For more accurate information, further research is needed.
properties
IUPAC Name |
N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-6-4-5-8(7-14)12-9/h4-7H,1-3H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJJATMNDDRQOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432821 | |
Record name | N-(6-Formylpyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
CAS RN |
372948-82-8 | |
Record name | N-(6-Formylpyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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